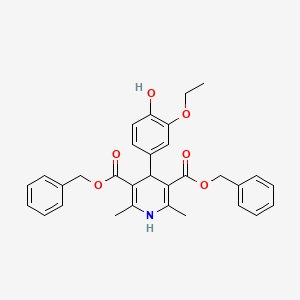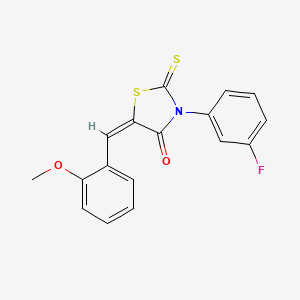![molecular formula C22H20ClNO4S2 B11667744 (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667744.png)
(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物 (5Z)-5-[3-氯-5-甲氧基-4-(2-苯氧基乙氧基)苄叉]-3-(丙-2-烯-1-基)-2-硫代-1,3-噻唑烷-4-酮 是一种复杂的有机分子,在化学、生物学和医药等领域具有潜在的应用。该化合物具有噻唑烷酮核心,以其生物活性而闻名,以及苄叉基,使其具有独特的化学性质。
准备方法
合成路线和反应条件
(5Z)-5-[3-氯-5-甲氧基-4-(2-苯氧基乙氧基)苄叉]-3-(丙-2-烯-1-基)-2-硫代-1,3-噻唑烷-4-酮 的合成通常涉及多个步骤:
噻唑烷酮核心的形成: 噻唑烷酮核心可以通过硫脲衍生物与 α-卤代酮在碱性条件下的反应合成。
苄叉基的引入: 苄叉基通过噻唑烷酮核心与合适的苯甲醛衍生物之间的缩合反应引入。
取代反应: 苯氧基乙氧基和甲氧基通过使用合适的酚和甲醇衍生物的亲核取代反应引入。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在噻唑烷酮核心处,导致形成亚砜或砜。
还原: 还原反应可以靶向苄叉基,将其转化为苄基。
取代: 该化合物可以参与亲核取代反应,特别是在氯和甲氧基位置。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H₂O₂) 和高锰酸钾 (KMnO₄)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 可以在碱性或酸性条件下使用酚或甲醇衍生物等亲核试剂。
主要产物
氧化: 亚砜或砜。
还原: 苄基衍生物。
取代: 各种取代的噻唑烷酮衍生物。
科学研究应用
化学
在化学中,该化合物可以用作合成更复杂分子的构建块。其独特的结构允许各种功能化,使其成为有机合成中通用的中间体。
生物学
在生物学上,噻唑烷酮核心以其抗菌和抗炎特性而闻名。可以探索该化合物作为治疗细菌感染或炎症性疾病的潜在治疗剂。
医药
在医药中,可以研究该化合物作为候选药物的潜力。其独特的结构可能在生物利用度和靶标特异性方面提供优势。
工业
在工业上,该化合物可用于开发新材料或作为化学反应中的催化剂。其稳定性和反应性使其适合各种工业应用。
作用机制
(5Z)-5-[3-氯-5-甲氧基-4-(2-苯氧基乙氧基)苄叉]-3-(丙-2-烯-1-基)-2-硫代-1,3-噻唑烷-4-酮 的作用机制涉及其与特定分子靶标的相互作用。噻唑烷酮核心可以与酶或受体相互作用,抑制其活性并导致治疗效果。苄叉基可以增强化合物的结合亲和力和特异性。
相似化合物的比较
类似化合物
3-[(5E)-5-(3,4-二甲氧基苄叉)-6-氧代-5,6-二氢[1,3]噻唑并[3,2-b][1,2,4]三唑-2-基]-2-萘基乙酸酯: 该化合物与噻唑烷酮核心类似,但在取代基方面有所不同。
乙酰乙酸乙酯: 尽管结构不同,但它经历了类似类型的化学反应,如亲核取代。
独特性
(5Z)-5-[3-氯-5-甲氧基-4-(2-苯氧基乙氧基)苄叉]-3-(丙-2-烯-1-基)-2-硫代-1,3-噻唑烷-4-酮 的独特性在于其官能团的组合,赋予其独特的化学和生物学特性
属性
分子式 |
C22H20ClNO4S2 |
|---|---|
分子量 |
462.0 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20ClNO4S2/c1-3-9-24-21(25)19(30-22(24)29)14-15-12-17(23)20(18(13-15)26-2)28-11-10-27-16-7-5-4-6-8-16/h3-8,12-14H,1,9-11H2,2H3/b19-14- |
InChI 键 |
AUMCQOUMXUCCFW-RGEXLXHISA-N |
手性 SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)Cl)OCCOC3=CC=CC=C3 |
规范 SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)Cl)OCCOC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11667662.png)
![N-[(E)-1-(2,4-dichlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B11667663.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B11667666.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667674.png)
![N-(2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11667677.png)
![(5Z)-5-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667681.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11667684.png)

![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667686.png)

![ethyl 4-(4-methylphenyl)-2-{[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}thiophene-3-carboxylate](/img/structure/B11667703.png)
![(5Z)-5-[4-(2-bromoethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667708.png)
![4-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11667713.png)
![diethyl 3-methyl-5-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11667714.png)
